molecular formula C6H10N2O2 B8394257 1-Allyloxyaziridine-2-carboxamide

1-Allyloxyaziridine-2-carboxamide

Cat. No. B8394257
M. Wt: 142.16 g/mol
InChI Key: JBMFTCBMIFRNOR-UHFFFAOYSA-N
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Patent
US04397848

Procedure details

ethyl 1-allyloxyaziridine-2-carboxylate (see Example 5e) 1-allyloxyaziridine-2-carboxamide; m.p. 57°-60° C.
Name
ethyl 1-allyloxyaziridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(ON1CC1C(OCC)=O)C=C.[CH2:13]([O:16][N:17]1[CH2:19][CH:18]1[C:20]([NH2:22])=[O:21])[CH:14]=C>>[CH2:13]([O:16][N:17]1[CH2:19][CH:18]1[C:20]([NH2:22])=[O:21])[CH3:14]

Inputs

Step One
Name
ethyl 1-allyloxyaziridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)ON1C(C1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)ON1C(C1)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)ON1C(C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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